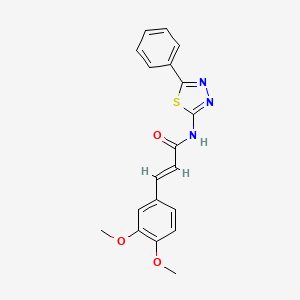

(E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole . The specific molecular structure of “this compound” is not available in the retrieved information.Scientific Research Applications

Antimicrobial and Antifungal Properties

A variety of compounds synthesized from thiosemicarbazide derivatives, including thiadiazoles, have been examined for their antimicrobial activity. The exploration into these derivatives reveals their potential in creating substances with significant antimicrobial properties (Elmagd et al., 2017). Similarly, novel thiadiazole derivatives have demonstrated antimicrobial efficacy, suggesting that compounds like (E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide could be potential candidates for antimicrobial and antifungal applications (Angulwar et al., 2019).

Drug Delivery Systems

Polymeric nanocomposites have been developed for drug delivery purposes, incorporating antimicrobial agents for therapeutic effects. The synthesis of polyamides modified with thiadiazoles, similar to the core structure of this compound, suggests the potential for these compounds to be used in drug delivery systems with targeted antimicrobial activity (Salahuddin et al., 2014).

Neuroprotective Effects

Compounds with acrylamide structures have been investigated for their neuroprotective properties. Studies on acrylamide-induced neurotoxicity and the protective effects of certain flavonoids indicate that derivatives of acrylamide, potentially including this compound, could have applications in mitigating neurotoxicity or enhancing neuroprotection (Mehri et al., 2014).

Antioxidant Properties

The synthesis and evaluation of 1,3,4-thiadiazole derivatives, including those with methoxy cinnamic acids, have highlighted their antioxidant properties. Given the structural similarities, this compound could also exhibit antioxidant capabilities, which are invaluable in pharmaceutical applications to combat oxidative stress-related diseases (Gür et al., 2017).

Polymer Science

The controlled radical polymerization of acrylamides, including derivatives similar to this compound, has been explored for the creation of polymers with specific properties. These studies indicate the potential for using such compounds in the development of new materials with tailored features for various applications (Mori et al., 2005).

Mechanism of Action

Future Directions

1,3,4-thiadiazole derivatives have shown significant therapeutic potential . These compounds possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial . Therefore, they continue to be a subject of considerable interest for designing new antitumor agents .

properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-24-15-10-8-13(12-16(15)25-2)9-11-17(23)20-19-22-21-18(26-19)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,22,23)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLLQRFLMKLQOI-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2578042.png)

![4-[1-(3-Phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2578047.png)

![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578049.png)

![2-[(2-Iodobenzoyl)amino]thiophene-3-carboxylic acid](/img/structure/B2578054.png)